molecular formula C16H25BN2O4 B1438370 (3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid CAS No. 865314-28-9

(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1438370
Key on ui cas rn: 865314-28-9
M. Wt: 320.2 g/mol
InChI Key: MFEOKQZFYJRCEP-UHFFFAOYSA-N
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Patent
US08067408B2

Procedure details

To a solution of (3-formylphenyl)boronic acid (3.0 g, 20.0 mmol) in DCM (100 mL) was added 1,1-dimethylethyl 1-piperazinecarboxylate (3.91 g, 21.0 mmol), NaBH(OAc)3 (6.36 g, 30.0 mmol) and this mixture was stirred at room temperature for 17 h. The organic layer was diluted with EtOAc (100 mL), which was washed with H2O (30 mL), then dried over Na2SO4, filtered and concentrated to afford the title compound 7.72 g (quantitative). LC-MS m/z 321 (M+H)+, 1.49 min (ret time).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([B:9]([OH:11])[OH:10])[CH:6]=[CH:7][CH:8]=1)=O.[N:12]1([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl.CCOC(C)=O>[CH3:24][C:21]([O:20][C:18]([N:12]1[CH2:17][CH2:16][N:15]([CH2:1][C:3]2[CH:4]=[C:5]([B:9]([OH:11])[OH:10])[CH:6]=[CH:7][CH:8]=2)[CH2:14][CH2:13]1)=[O:19])([CH3:22])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)B(O)O
Name
Quantity
3.91 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
6.36 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with H2O (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CCN(CC1)CC=1C=C(C=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.72 g
YIELD: CALCULATEDPERCENTYIELD 120.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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